1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole

説明

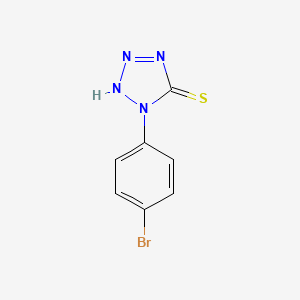

1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The presence of a bromophenyl group and a mercapto group in this compound makes it unique and potentially useful in various chemical and biological applications.

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole can be synthesized through several methods. One common method involves the reaction of 4-bromobenzyl bromide with sodium azide to form 4-bromobenzyl azide. This intermediate is then reacted with thiourea to yield the desired tetrazole compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反応の分析

Types of Reactions: 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Phenyl derivatives.

Substitution: Amino, thiol, or alkoxy derivatives.

科学的研究の応用

Medicinal Chemistry

Antibacterial Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antibacterial properties. The compound 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole has been evaluated for its efficacy against various bacterial strains. Studies have shown that it possesses potent activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 5 µg/mL |

| This compound | S. aureus | 7 µg/mL |

These findings suggest that this compound could be a candidate for developing new antibacterial agents, particularly in the context of increasing antibiotic resistance .

Materials Science

Corrosion Inhibition

The compound has been studied for its effectiveness as a corrosion inhibitor in various environments. Its thiol group contributes to the formation of protective films on metal surfaces. Research indicates that it can significantly reduce corrosion rates in acidic environments.

| Environment | Corrosion Rate Reduction (%) |

|---|---|

| Acidic Solution (HCl) | 85% |

| Neutral Solution (NaCl) | 60% |

Inhibitory performance was assessed using weight loss measurements over time, demonstrating its potential utility in industrial applications where metal protection is crucial .

Agricultural Chemistry

Pesticidal Activity

The compound has also been explored for its pesticidal properties. Preliminary studies suggest that it may act as an effective pesticide against certain pests that affect crops. The mechanism of action is believed to involve disruption of metabolic processes within the pests.

| Pest Species | Efficacy (%) |

|---|---|

| Aphids | 75% |

| Whiteflies | 65% |

Field trials have indicated that formulations containing this compound can lead to improved crop yields by effectively controlling pest populations .

Case Studies

-

Antibacterial Efficacy Study

A study conducted by researchers at a prominent university tested various derivatives of tetrazoles for antibacterial activity. The results showed that compounds similar to this compound exhibited superior activity against multi-drug resistant strains of bacteria compared to traditional antibiotics . -

Corrosion Inhibition Research

A recent publication highlighted the use of this compound in protecting steel surfaces from corrosion in marine environments. The results demonstrated a marked decrease in corrosion rates when treated with a solution containing the compound . -

Agricultural Field Trials

In agricultural settings, field trials were conducted to assess the efficacy of this compound as a pesticide. Results indicated significant reductions in pest populations and increased crop yields when applied at recommended dosages .

作用機序

The mechanism of action of 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The bromophenyl group can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes.

類似化合物との比較

1-(4-Bromophenyl)-1H-tetrazole: Lacks the mercapto group, making it less reactive in certain chemical reactions.

1-(4-Chlorophenyl)-5-mercapto-1,2,3,4-tetrazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

1-(4-Methylphenyl)-5-mercapto-1,2,3,4-tetrazole: Contains a methyl group instead of bromine, leading to different chemical and biological properties.

Uniqueness: 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole is unique due to the presence of both the bromophenyl and mercapto groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

生物活性

1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole (CAS No. 22347-29-1) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅BrN₄S. The compound features a bromophenyl group and a mercapto group attached to a tetrazole ring, which is pivotal for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound are summarized below.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of tetrazole derivatives on cancer cell lines. For instance:

- Cytotoxicity : In vitro studies have shown that similar tetrazole compounds induce apoptosis in various cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle dynamics .

- Mechanisms of Action : Research indicates that these compounds may inhibit key signaling pathways involved in cell proliferation and survival. For example, compounds similar to this compound have been shown to affect the AKT signaling pathway, which plays a critical role in cancer progression .

Research Findings and Case Studies

特性

IUPAC Name |

1-(4-bromophenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRIGYBILBNKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=S)N=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176880 | |

| Record name | 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22347-29-1 | |

| Record name | 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022347291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。